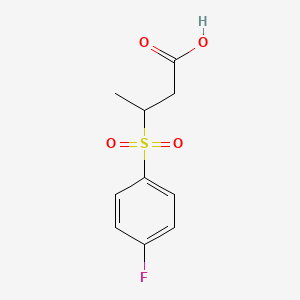

3-(4-Fluorobenzenesulfonyl)butanoic acid

Descripción general

Descripción

3-(4-Fluorobenzenesulfonyl)butanoic acid is a synthetic compound that belongs to the family of butanoic acids . It is also known as 4-Fluorobenzenesulfonyl-3-butanoic acid or N- [4- (sulfonyl)-4-fluorophenyl]butanoic acid. This compound is not found naturally in the environment and is produced through chemical synthesis.

Molecular Structure Analysis

The molecular formula of this compound is C10H11FO4S . Its molecular weight is 246.26 g/mol . The InChI code for this compound is 1S/C10H11FO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a white solid powder . It is insoluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform. It has a melting point of 127-128°C .Aplicaciones Científicas De Investigación

Gas/Vapor Separation and Molecular Sieving

The synthesis and application of metal-organic frameworks (MOFs) for gas/vapor separation exemplify the utility of fluorobenzenesulfonyl derivatives. By constructing rare-earth fcu-MOFs with specific ligands, researchers have achieved selective adsorption kinetics for gas/vapor separation, demonstrating the potential of such compounds in enhancing molecular sieving properties for industrial applications (Xue et al., 2015).

Biocatalytic Transesterification Reactions

Studies on biocatalytic transesterification highlight the application of butanoic anhydride derivatives in regioselective acylation. This process yields monoacylated products efficiently, showcasing the role of fluorobenzenesulfonyl derivatives in facilitating highly selective and efficient chemical reactions, which are crucial in pharmaceutical and chemical manufacturing (Kumar et al., 2015).

Synthesis of Pesticides

The development of key intermediates for pesticide production also leverages the unique properties of fluorobenzenesulfonyl derivatives. By employing innovative synthetic routes, researchers have created efficient pathways for producing compounds critical for developing new herbicidal agents, demonstrating the importance of these derivatives in agricultural chemical synthesis (Du et al., 2005).

Optical Gating of Synthetic Ion Channels

The development of synthetic ion channels utilizing photolabile protecting groups illustrates another innovative application. These channels, which can be optically gated, offer new possibilities in controlled ionic transport, with potential implications for developing advanced materials for sensing, information processing, and controlled release systems (Ali et al., 2012).

Safety and Hazards

The safety information for 3-(4-Fluorobenzenesulfonyl)butanoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is not intended for human or veterinary use and is for research use only.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)sulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSJLNGCOQANCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3363143.png)

![4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363155.png)

![2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B3363162.png)

![N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B3363168.png)

![4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363174.png)

![2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid](/img/structure/B3363185.png)

![6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one](/img/structure/B3363189.png)

![6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B3363197.png)